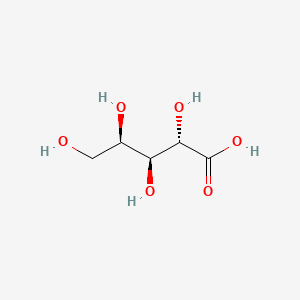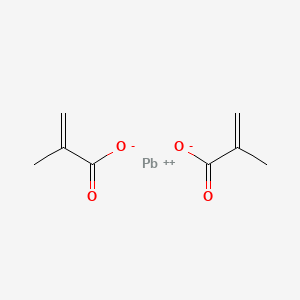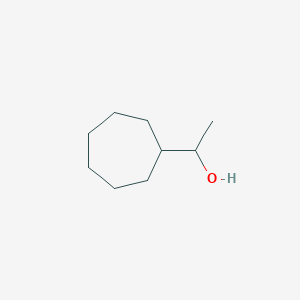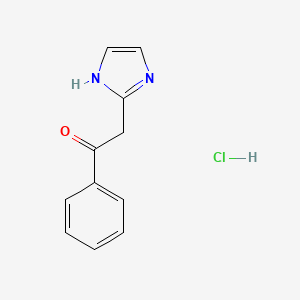
2,2',3,4,5,5'-Hexachlorobiphenyl
説明
2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H4Cl6 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5,5’-Hexachlorobiphenyl consists of two benzene rings with six chlorine atoms attached at the 2, 2’, 3, 4, 5, and 5’ positions . The molecular weight is 360.878 .Physical And Chemical Properties Analysis
2,2’,3,4,5,5’-Hexachlorobiphenyl has a melting point of 85°C, a boiling point of 446.99°C (rough estimate), and a density of 1.5940 (rough estimate) . Its water solubility is 7.55ug/L at 20 ºC .科学的研究の応用
Persistent Organic Pollutant
2,2’,3,4,5,5’-Hexachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to degradation through photolytic, biological, or chemical processes . They can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Endocrine Disruptor
This compound is also known to act as an endocrine disruptor . Endocrine disruptors are compounds that can disrupt the functions of the endocrine (hormone) system . This can lead to a variety of health issues, including reproductive, developmental, and neurological problems .
Neurobehavioral Development Research
Research has been conducted on the long-term effects of environmentally relevant doses of hexachlorobiphenyls like 2,2’,3,4,5,5’-Hexachlorobiphenyl on neurobehavioral development, health, and spontaneous behavior . The study aimed to elucidate the developmental and behavioral effects of this compound, mimicking human exposure during gestation and lactation .
Metabolism and Excretion Research
Synthesis of Polychlorinated Dibenzofurans
PCBs can be used to synthesize polychlorinated dibenzofurans, including tetrachlorinated dibenzofurans (TCDF) and pentachlorinated dibenzofurans (PenCDF) . These compounds share a similar structure with polychlorinated dibenzo-p-dioxins .
Photocatalytic Degradation Research
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB153), which is one of the most common PCB contaminants in nature, was selected as a model compound to study the photocatalytic degradation of Fe 3 O 4 @SiO 2 @TiO 2 core-shell structure . This research is crucial for understanding how to effectively degrade and remove these pollutants from the environment .
作用機序
Target of Action
2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a type of polychlorinated biphenyl (PCB), a group of organic compounds that were widely used in various industries until their production was banned due to environmental and health concerns .
Mode of Action
For instance, some PCBs have been found to disrupt endocrine function by mimicking or blocking hormones, which can lead to a variety of health effects .
Biochemical Pathways
For example, one study found that exposure to a different PCB congener significantly altered circadian rhythms and the expression of clock and metabolic genes .
Pharmacokinetics
Studies on similar compounds suggest that pcbs are highly persistent in the environment and can accumulate in the body over time . They are lipophilic, meaning they tend to accumulate in fatty tissues, and they can be metabolized by the body, although this process is often slow .
Result of Action
For example, some PCBs have been found to induce oxidative stress, disrupt cell signaling pathways, and alter gene expression .
Action Environment
The action of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, the bioavailability and toxicity of PCBs can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . Furthermore, because PCBs are persistent organic pollutants, they can remain in the environment for long periods of time and can be transported long distances, leading to widespread exposure .
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKLGIYGBLTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074174 | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5,5'-Hexachlorobiphenyl | |
CAS RN |
52112-04-6, 52712-04-6 | |
| Record name | 1,3-Azaphospholidine, 1,2,3-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NOF097W59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B3426427.png)

![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3426444.png)





![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)



